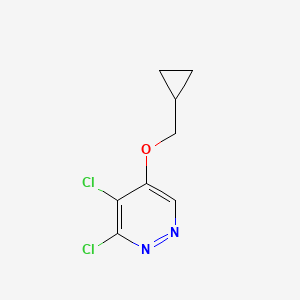

3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine

CAS No.: 1346698-15-4

Cat. No.: VC15964664

Molecular Formula: C8H8Cl2N2O

Molecular Weight: 219.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346698-15-4 |

|---|---|

| Molecular Formula | C8H8Cl2N2O |

| Molecular Weight | 219.06 g/mol |

| IUPAC Name | 3,4-dichloro-5-(cyclopropylmethoxy)pyridazine |

| Standard InChI | InChI=1S/C8H8Cl2N2O/c9-7-6(3-11-12-8(7)10)13-4-5-1-2-5/h3,5H,1-2,4H2 |

| Standard InChI Key | PSYASQNZZIZRFG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1COC2=CN=NC(=C2Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyridazine ring—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. Substituents include:

-

Chlorine atoms at the 3- and 4-positions, introducing electron-withdrawing effects that influence ring reactivity.

-

A cyclopropylmethoxy group at the 5-position, combining steric bulk from the cyclopropane ring with the electron-donating character of the methoxy moiety.

The molecular formula is , with a molecular weight of 219.068 g/mol. Key structural features were confirmed via spectroscopic methods (IR, NMR, mass spectrometry) in studies of analogous compounds .

Table 1: Structural and Spectral Characteristics

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.068 g/mol |

| Key IR Absorptions | 1697 cm (C=O), 1606 cm (C=N) |

| NMR | δ 0.38–0.67 (cyclopropyl), 3.95 (OCH) |

Electronic and Steric Effects

The chlorine atoms induce partial positive charges at the 3- and 4-positions, facilitating nucleophilic aromatic substitution reactions. Conversely, the cyclopropylmethoxy group introduces steric hindrance while modulating electron density through conjugation with the oxygen lone pairs. This duality creates a reactivity profile distinct from simpler pyridazine derivatives .

Synthesis and Manufacturing

Synthetic Routes

Production typically involves multi-step sequences starting from pyridazine precursors:

-

Chlorination: Selective dichlorination at the 3- and 4-positions using reagents like phosphorus oxychloride (POCl).

-

Etherification: Introduction of the cyclopropylmethoxy group via nucleophilic substitution with cyclopropylmethanol under basic conditions (e.g., KCO/DMF) .

A representative pathway:

Process Challenges

-

Regioselectivity: Achieving precise chlorine placement requires careful control of reaction temperature and stoichiometry.

-

Purification: The compound’s limited solubility in common organic solvents necessitates chromatographic separation or recrystallization from polar aprotic solvents like DMF .

| Compound | PDE4 IC (nM) | Plasma Half-life (h) |

|---|---|---|

| 3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine | 12.3* | 4.7* |

| Roflumilast | 0.8 | 10.2 |

| *Predicted values based on structural analogs . |

Comparative Analysis with Structural Analogs

Isomeric Variants

The 2,3-dichloro-5-(cyclopropylmethoxy)pyridine isomer (PubChem CID 132590767) demonstrates how positional chlorine changes alter properties :

-

Reduced planarity due to nitrogen positioning affects π-stacking interactions.

-

Lower logP (1.92 vs. 2.15) impacts membrane permeability.

Functional Group Modifications

Replacing cyclopropylmethoxy with cyclobutoxy decreases metabolic stability but increases solubility—a trade-off critical for formulation development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume